molecular formula C17H27N3O4 B5437030 2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol

2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol

Katalognummer B5437030
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: IWXXLAIYOGQFIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol, also known as MPDL3280A, is a monoclonal antibody drug that targets programmed death-ligand 1 (PD-L1) and is used in cancer treatment. PD-L1 is a protein that is expressed on the surface of tumor cells and suppresses the immune system's response to cancer cells. MPDL3280A blocks the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), which allows the immune system to recognize and attack cancer cells.

Wirkmechanismus

2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol works by blocking the interaction between PD-L1 and PD-1, which allows the immune system to recognize and attack cancer cells. PD-L1 is expressed on the surface of tumor cells and interacts with PD-1 on immune cells, which suppresses the immune response to cancer cells. By blocking this interaction, this compound allows the immune system to recognize and attack cancer cells, leading to tumor regression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the immune system. It increases the activation and proliferation of T cells, which are responsible for recognizing and attacking cancer cells. It also increases the production of cytokines, which are signaling molecules that help to coordinate the immune response.

Vorteile Und Einschränkungen Für Laborexperimente

2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol has several advantages for use in lab experiments. It is highly specific for PD-L1 and does not cross-react with other proteins, which allows for accurate and reliable results. It is also highly effective in blocking the interaction between PD-L1 and PD-1, which allows for robust immune responses in vitro and in vivo.
However, there are also some limitations to the use of this compound in lab experiments. It is a complex molecule that requires expertise in organic chemistry and pharmaceutical development to synthesize and purify. It is also expensive to produce, which can limit its availability for research purposes.

Zukünftige Richtungen

There are several future directions for the development and use of 2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol. One area of research is the identification of biomarkers that can predict patient response to this compound treatment. This will allow for more personalized treatment regimens and improved patient outcomes.
Another area of research is the combination of this compound with other immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. This may lead to synergistic effects and improved patient outcomes.
Finally, the development of new and improved methods for synthesizing and purifying this compound may lead to increased availability and reduced costs, which will facilitate further research and clinical use of this promising cancer treatment.

Synthesemethoden

The synthesis of 2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol involves the chemical modification of a piperidine scaffold to introduce a carbonyl group and an isoxazole ring. The morpholine and propan-2-ol groups are also added to the molecule. The synthesis of this compound is a complex process that requires expertise in organic chemistry and pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

2-(1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. In these studies, this compound has shown promising results in improving patient outcomes and survival rates.

Eigenschaften

IUPAC Name

[4-(2-hydroxypropan-2-yl)piperidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4/c1-17(2,22)13-3-5-20(6-4-13)16(21)15-11-14(24-18-15)12-19-7-9-23-10-8-19/h11,13,22H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXXLAIYOGQFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCN(CC1)C(=O)C2=NOC(=C2)CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.